3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one
Overview
Description
3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one is a complex organic compound that belongs to the class of benzo[c]chromen-6-ones This compound is characterized by its unique structure, which includes a phenylethoxy group attached to a benzo[c]chromen-6-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one typically involves a multi-step process. One common method includes the reaction of 2-hydroxychalcones with β-ketoesters under mild base-promoted conditions. This reaction proceeds through a domino Michael addition, intramolecular aldol condensation, oxidative aromatization, and lactonization to yield the desired benzo[c]chromen-6-one derivatives .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis techniques. For example, an equimolar amount of 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde and selenium dioxide can be added in dimethylformamide along with a few drops of glacial acetic acid. This mixture is subjected to microwave irradiation at 120°C for a short duration to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the phenylethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Mechanism of Action
The mechanism by which 3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one exerts its effects involves interactions with various molecular targets. For instance, its antineoplastic activity is believed to result from its ability to interfere with DNA replication and repair processes in cancer cells. The compound may also interact with specific enzymes, inhibiting their activity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
3-(2-oxo-2-p-tolylethoxy)-benzo[c]chromen-6-one: This compound has a similar structure but with a p-tolyl group instead of a phenyl group.
3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one: This derivative includes additional hydrogen atoms, making it a tetrahydro variant.
Uniqueness
3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one is unique due to its specific phenylethoxy substitution, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in research focused on developing new therapeutic agents and materials with specialized functions.
Properties
IUPAC Name |
3-phenacyloxybenzo[c]chromen-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O4/c22-19(14-6-2-1-3-7-14)13-24-15-10-11-17-16-8-4-5-9-18(16)21(23)25-20(17)12-15/h1-12H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPBXGAVDOHDFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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